molecular formula C25H18O B1581444 4,4'-Diphenylbenzophenone CAS No. 3478-90-8

4,4'-Diphenylbenzophenone

Cat. No.: B1581444
CAS No.: 3478-90-8
M. Wt: 334.4 g/mol
InChI Key: QRQHCGWCUVLPSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diphenylbenzophenone can be synthesized through several methods. One common method involves the reaction of oxalyl chloride with biphenyl . Another method includes the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst in a petroleum ether solvent .

Industrial Production Methods

Industrial production of 4,4’-Diphenylbenzophenone typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 4,4’-Diphenylbenzophenone into other derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 4,4’-Diphenylbenzophenone involves its interaction with various molecular targets and pathways. For example, it can act as a photophysical probe, where it absorbs light and transfers energy to other molecules, facilitating the study of molecular interactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diphenylbenzophenone is unique due to its specific structure, which includes two phenyl groups attached to a benzophenone core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, optical brighteners, and as a photophysical probe .

Properties

IUPAC Name

bis(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQHCGWCUVLPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281360
Record name 4,4'-Diphenylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-90-8
Record name 4-Biphenylyl ketone
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Record name 4,4'-Diphenylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diphenylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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